
4-(3-氟苯基)苯酚
描述
4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .Physical And Chemical Properties Analysis
4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .科学研究应用
质子化和酸度研究:一项研究使用 13C NMR 光谱法研究了 4-氟苯酚和其他相关化合物在浓硫酸中的质子化。研究发现,4-氟苯酚主要在氧原子上传质子,受 H0a 酸度函数控制 (Koeberg-Telder、Lambrechts 和 Cerfontain,2010 年)。
厌氧转化研究:另一项研究使用异构氟苯酚研究了厌氧、降解苯酚的财团(源自淡水沉积物)将苯酚转化为苯甲酸盐的过程。该研究确定了转化途径,并表明羧基被引入到酚羟基的对位 (Genthner、Townsend 和 Chapman,1989 年)。
在合成新分子中的生物活性:已经对使用 4-氟苯基基团合成新的生物活性分子进行了研究。这些研究的重点是开发潜在的抗菌剂 (Holla、Bhat 和 Shetty,2003 年)。
酶促过程中的抑制剂研究:已经对酪氨酸酶催化的氟苯酚氧化进行了研究,以了解酶对不同氟苯酚异构体的活性。这项研究可以深入了解酶促过程及其抑制 (Battaini、Monzani、Casella、Lonardi、Tepper、Canters 和 Bubacco,2002 年)。
生物修复和环境研究:已经探索了在生物修复中使用氟苯酚,并研究了固定海洋微藻对这些化合物的糖基化以用于环境清理 (Shimoda 和 Hamada,2010 年)。
复杂放射性药物的合成:已经研究了从各种前体合成无载体添加的 4-[¹⁸F]氟苯酚以构建更复杂的分子,表明其在放射性药物中的潜在应用 (Helfer、Castillo Meleán、Ermert、Infantino 和 Coenen,2013 年)。
在荧光探针中的应用:氟苯酚已用于开发用于传感 pH 值和金属阳离子的荧光探针。此应用在生化和医学研究中至关重要 (Tanaka、Kumagai、Aoki、Deguchi 和 Iwata,2001 年)。
安全和危害
作用机制
Target of Action
Phenolic compounds, in general, have been found to interact with multiple receptors and are involved in a variety of biological activities .
Mode of Action
The exact mode of action of 4-(3-Fluorophenyl)phenol is not well-documented. Phenolic compounds, such as 4-(3-Fluorophenyl)phenol, are known to interact with their targets through various mechanisms. For instance, phenol, a related compound, is a potent proteolytic agent that can dissolve tissue on contact via proteolysis .
Biochemical Pathways
Phenolic compounds are known to be involved in various biological activities and pathways . They are often involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can vary greatly depending on their chemical structure and the presence of functional groups .
Result of Action
A study on the cellular responses of chlorella pyrenoidosa to phenol and 4-fluorophenol showed that these compounds can affect the growth, morphology, and cell division of this microorganism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Fluorophenyl)phenol. For instance, the presence of other chemicals, pH, temperature, and light conditions can affect the stability and activity of phenolic compounds .
生化分析
Biochemical Properties
4-(3-Fluorophenyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of 4-(3-Fluorophenyl)phenol to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 4-(3-Fluorophenyl)phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-(3-Fluorophenyl)phenol can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect the activity of signaling molecules such as kinases, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(3-Fluorophenyl)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 4-(3-Fluorophenyl)phenol can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of 4-(3-Fluorophenyl)phenol over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-(3-Fluorophenyl)phenol can lead to changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-Fluorophenyl)phenol vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
4-(3-Fluorophenyl)phenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolism.
Transport and Distribution
Within cells and tissues, 4-(3-Fluorophenyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(3-Fluorophenyl)phenol is an important aspect of its activity. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
属性
IUPAC Name |
4-(3-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMDMKNUDRMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571595 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-61-8 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


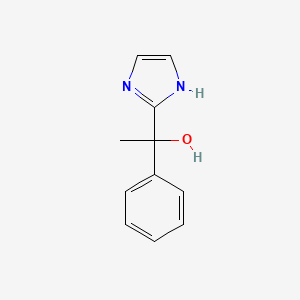
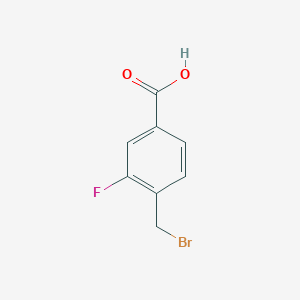
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
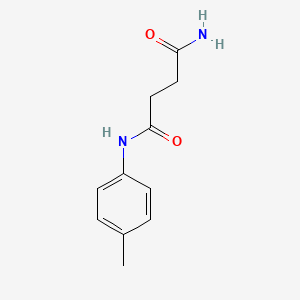
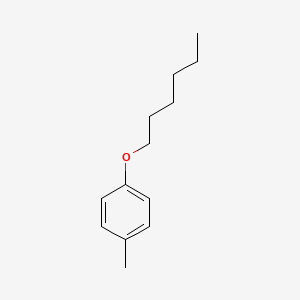
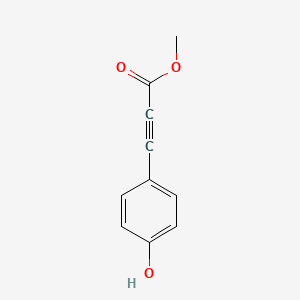
![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)
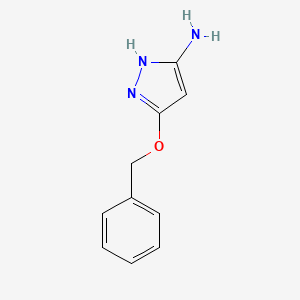


![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)


